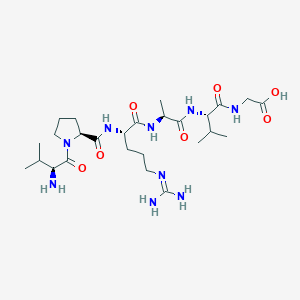
2,3,4,5-Tetrafluoro-6-(phenylcarbamoyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5-Tetrafluoro-6-(phenylcarbamoyl)benzoic acid is a fluorinated aromatic compound with the molecular formula C14H7F4NO3. This compound is characterized by the presence of four fluorine atoms and a phenylcarbamoyl group attached to a benzoic acid core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,3,4,5-tetrafluorobenzoic acid with phenyl isocyanate under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain high-purity 2,3,4,5-Tetrafluoro-6-(phenylcarbamoyl)benzoic acid .
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,5-Tetrafluoro-6-(phenylcarbamoyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The phenylcarbamoyl group can be reduced to form corresponding amines.
Oxidation Reactions: The benzoic acid moiety can be oxidized to form corresponding carboxylates.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted fluorobenzoic acids.
Reduction: Formation of phenylcarbamoyl amines.
Oxidation: Formation of carboxylate salts.
Aplicaciones Científicas De Investigación
2,3,4,5-Tetrafluoro-6-(phenylcarbamoyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2,3,4,5-Tetrafluoro-6-(phenylcarbamoyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenylcarbamoyl group can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,5-Tetrafluorobenzoic acid: A precursor in the synthesis of 2,3,4,5-Tetrafluoro-6-(phenylcarbamoyl)benzoic acid.
2,3,4,5-Tetrafluoro-6-nitrobenzoic acid: Another fluorinated benzoic acid derivative with different functional groups.
4-Azido-2,3,5,6-tetrafluorobenzoic acid: Contains an azido group, used in click chemistry applications.
Uniqueness
This compound is unique due to the combination of fluorine atoms and the phenylcarbamoyl group, which imparts distinct chemical and physical properties. This combination enhances its potential for diverse applications in research and industry .
Propiedades
Número CAS |
261948-08-7 |
|---|---|
Fórmula molecular |
C14H7F4NO3 |
Peso molecular |
313.20 g/mol |
Nombre IUPAC |
2,3,4,5-tetrafluoro-6-(phenylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C14H7F4NO3/c15-9-7(13(20)19-6-4-2-1-3-5-6)8(14(21)22)10(16)12(18)11(9)17/h1-5H,(H,19,20)(H,21,22) |
Clave InChI |
JAWWZNOMSZYGFX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzene, 1-chloro-3-[1,2-dibromo-1-(bromomethyl)ethyl]-](/img/structure/B12575240.png)

![N,N-Didodecyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B12575249.png)

![Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfinyl]-4-methyl-](/img/structure/B12575258.png)

![Naphtho[2,3-c]furan-4,9-dione, 5,8-dihydroxy-1-methyl-](/img/structure/B12575274.png)



![3,4,5-Tris[(S)-3,7-dimethyloctyloxy]aniline](/img/structure/B12575298.png)
![Ethanone, 1-(4-methyl[1,1'-biphenyl]-3-yl)-](/img/structure/B12575304.png)
![4-Bromo-3-[hydroxy(4-nitrophenyl)methyl]but-3-en-2-one](/img/structure/B12575306.png)
